

A Preclinical Meta-Analysis of the Pan-FGFR Inhibitor LY2874455

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the preclinical data for LY2874455, a potent, orally bioavailable, small-molecule pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2] Due to the absence of publicly available preclinical data for a compound designated "LY-99335," this analysis focuses on LY2874455, a well-characterized Eli Lilly compound with a similar "LY" designation, to fulfill the core requirements of a comparative guide. This document summarizes its anti-neoplastic activity, compares its performance with other FGFR inhibitors, and provides detailed experimental methodologies.

Introduction to LY2874455

LY2874455 is a selective inhibitor of FGFR subtypes 1, 2, 3, and 4.[1][2] The FGFR signaling pathway is a critical regulator of cellular processes, including proliferation, survival, and angiogenesis.[1][2] Dysregulation of this pathway through gene amplification, mutations, or translocations is implicated in the pathogenesis of various human cancers, making it an attractive target for therapeutic intervention.[3] LY2874455 has demonstrated a broad spectrum of antitumor activity in preclinical models of lung, gastric, and bladder cancers, as well as multiple myeloma.[3]

Data Presentation: Comparative In Vitro and In Vivo Activity



The following tables summarize the quantitative data from preclinical studies of LY2874455 and its comparators, NVP-BGJ398 and Dovitinib.

Table 1: Biochemical Inhibitory Activity (IC50) of FGFR Inhibitors

Compound	FGFR1 (nM)	FGFR2 (nM)	FGFR3 (nM)	FGFR4 (nM)	VEGFR2 (nM)
LY2874455	2.8[3][4]	2.6[3][4]	6.4[3][4]	6[3][4]	7[4]
NVP-BGJ398	0.9[5]	1.4[5]	1.0[5]	60[5]	>1000
Dovitinib	8[6]	40[6]	9[6]	-	8-13[6]

Table 2: Anti-proliferative Activity (IC50) of LY2874455 in Cancer Cell Lines

Cell Line	Cancer Type	FGFR Alteration	IC50 (nM)
KMS-11	Multiple Myeloma	FGFR3 Translocation	0.57[1][3]
OPM-2	Multiple Myeloma	FGFR3 Translocation	1.0[1][3]
SNU-16	Gastric Cancer	FGFR2 Amplification	0.8 (p-FGFR2)[1][3]
KATO-III	Gastric Cancer	FGFR2 Amplification	1.5 (p-FGFR2)[1][3]
RT-112	Bladder Cancer	FGFR3 Expression	0.3-0.8 (p-Erk)[3]
HUVEC	Endothelial	FGFR1 Expression	0.3-0.8 (p-Erk)[3]
L-363	Multiple Myeloma	Low p-FGFR	60.4[1][3]
U266	Multiple Myeloma	Low p-FGFR	290.7[1][3]
NRH-LS1	Liposarcoma	FRS2 Amplification	7[5]

Table 3: In Vivo Antitumor Efficacy of LY2874455 in Xenograft Models



Xenograft Model	Cancer Type	Dosing Schedule	Outcome
RT-112	Bladder Cancer	3 mg/kg, BID	Significant tumor regression[1]
SNU-16	Gastric Cancer	3 mg/kg, BID	Significant tumor regression[1]
OPM-2	Multiple Myeloma	3 mg/kg, BID	Significant tumor regression[1]
LS70x (PDX)	Liposarcoma	3 mg/kg, BID	Significant inhibition of tumor growth[5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Biochemical Filter-Binding Assay for FGFR Phosphorylation

This assay was utilized to determine the half-maximal inhibitory concentration (IC50) of LY2874455 against FGFR isoforms.

- Reaction Mixture: The reaction mixture contained 8 mM Tris-HCl (pH 7.5), 10 mmol/L HEPES, 5 mM dithiothreitol, 10 μM ATP, 0.5 μCi 33P-ATP, 10 mM MnCl2, 150 mM NaCl, 0.01% Triton X-100, 4% dimethyl sulfoxide, 0.05 mg/mL poly(Glu:Tyr) (4:1), and recombinant FGFR1, FGFR3, or FGFR4 protein.[4][7]
- Incubation: The reaction mixtures were incubated at room temperature for 30 minutes.[4][7]
- Termination: The reaction was terminated by the addition of 10% H3PO4.[4][7]
- Detection: The reaction mixtures were transferred to 96-well MAFB filter plates, washed three times with 0.5% H3PO4, and air-dried. The radioactivity was measured using a Trilux reader.[4][7]

Cell Proliferation Assay



The anti-proliferative effects of LY2874455 on various cancer cell lines were assessed using a colorimetric assay.

- Cell Seeding: Cancer cells were seeded at a density of 2,000 cells per well in 96-well plates and grown in RPMI medium for 6 hours.[4]
- Treatment: Cells were treated with varying concentrations of LY2874455 and incubated at 37°C for 3 days.[4]
- Staining and Solubilization: Following treatment, cells were stained for 4 hours and then solubilized for 1 hour at 37°C.[4]
- Measurement: The absorbance was read at 570 nm using a plate reader to determine cell viability.[4]

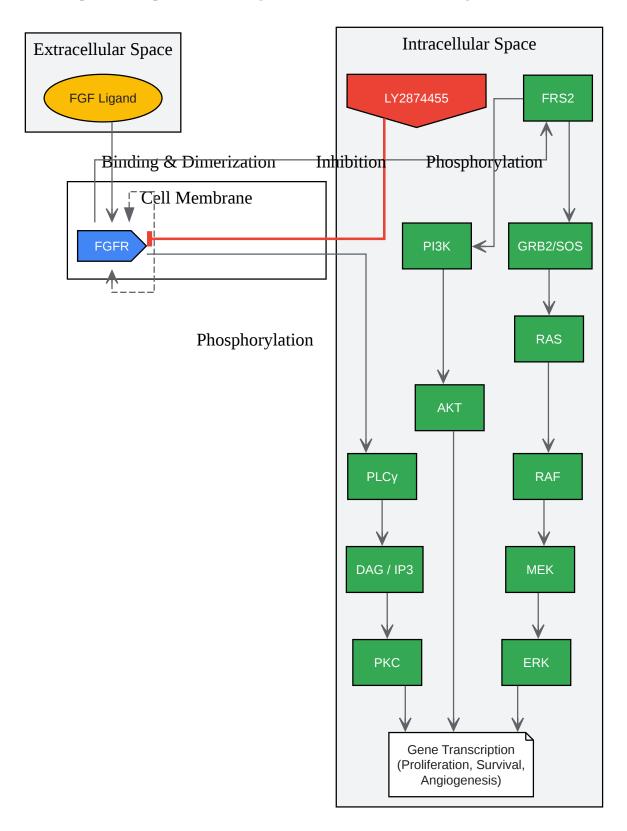
In Vivo Tumor Xenograft Studies

The antitumor efficacy of LY2874455 was evaluated in immunodeficient mice bearing human tumor xenografts.

- Animal Model: Immunodeficient mice (e.g., NOD-scid IL2rynull (NSG) mice) were used.[5]
- Tumor Implantation: Human cancer cells or patient-derived xenograft (PDX) fragments were implanted subcutaneously into the flank of the mice.[5]
- Treatment Initiation: When tumors reached a specified volume (e.g., 150 mm³), mice were randomized into treatment and control groups.[5]
- Drug Administration: LY2874455 was administered orally, typically at a dose of 3 mg/kg twice daily.[5]
- Tumor Measurement: Tumor volume was measured regularly to assess treatment efficacy.
- Pharmacodynamic Analysis: At the end of the study, tumors were harvested to analyze the phosphorylation levels of downstream signaling proteins like FRS2 and ERK via Western blotting to confirm target engagement.[5]



Mandatory Visualization FGFR Signaling Pathway and Inhibition by LY2874455



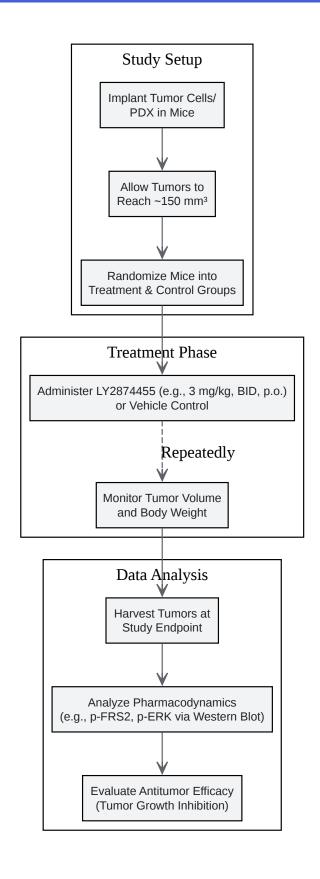


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Caption: FGFR signaling pathway and the inhibitory action of LY2874455.

Experimental Workflow for In Vivo Xenograft Study





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Caption: Workflow for a preclinical in vivo xenograft study of LY2874455.



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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting FGFR with dovitinib (TKI258): preclinical and clinical data in breast cancer -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Preclinical Evaluation of the Pan-FGFR Inhibitor LY2874455 in FRS2-Amplified Liposarcoma PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. LY2874455 | VEGFR | FGFR | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
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